![molecular formula C10H14NO4P B3745481 [1-(acetylamino)-2-phenylethyl]phosphonic acid](/img/structure/B3745481.png)
[1-(acetylamino)-2-phenylethyl]phosphonic acid
Overview
Description
“[1-(acetylamino)-2-phenylethyl]phosphonic acid” is a phosphonic acid derivative. Its English name is Phosphonic acid, [1-(acetylamino)-2-phenylethyl]-, ®- . The CAS number is 140147-49-5 . The molecular formula is C10H14NO4P .
Synthesis Analysis
The synthesis of phosphonic acid derivatives involves various methods. One method involves the protodeboronation of pinacol boronic esters . Another method involves the alkaline deacylation of a representative series of 1-(acylamino)alkylphosphonic acids in an aqueous solution of KOH (2M) .Chemical Reactions Analysis
The chemical reactions of phosphonic acid derivatives are diverse. For example, the alkaline deacylation of a representative series of 1-(acylamino)alkylphosphonic acids in an aqueous solution of KOH (2M) was investigated . The results suggested a two-stage reaction mechanism with a quick interaction of the hydroxyl ion on the carbonyl function of the amide R-C(O)-N(H)- group in the first stage .Safety and Hazards
Future Directions
The future directions in the study of phosphonic acid derivatives involve further exploration of their synthesis, properties, and applications. For example, recent progress in the preparation of H-phosphonate mono- and diesters, basic studies on mechanistic and stereochemical aspects of this class of phosphorus compounds, and their fundamental chemistry in terms of transformation of P–H bonds into P-heteroatom bonds have been reported .
properties
IUPAC Name |
(1-acetamido-2-phenylethyl)phosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO4P/c1-8(12)11-10(16(13,14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,11,12)(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLWBAQNOPYJKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)P(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Acetamido-2-phenylethyl)phosphonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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